N(4)-Methyl-5-azacytidine
Description
N(4)-Methyl-5-azacytidine (chemical formula: C₉H₁₄N₄O₅, molecular weight: 258.23 g/mol) is a cytidine analog characterized by a methyl group at the N(4) position of the triazine ring and replacement of the carbon at position 5 with nitrogen. This structural modification distinguishes it from canonical cytidine and other analogs like 5-azacytidine.
5-Azacytidine analogs broadly function as hypomethylating agents by incorporating into RNA or DNA, inhibiting methyltransferases, and altering gene expression. These properties underpin their roles in oncology and epigenetics research.
Properties
CAS No. |
27826-76-2 |
|---|---|
Molecular Formula |
C9H14N4O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H14N4O5/c1-10-8-11-3-13(9(17)12-8)7-6(16)5(15)4(2-14)18-7/h3-7,14-16H,2H2,1H3,(H,10,12,17)/t4-,5-,6-,7-/m1/s1 |
InChI Key |
WVMPZTYBROSQRJ-DBRKOABJSA-N |
SMILES |
CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |
Isomeric SMILES |
CNC1=NC(=O)N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CNC1=NC(=O)N(C=N1)C2C(C(C(O2)CO)O)O |
Synonyms |
N(4)-methyl-5-azacytidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues of 5-Azacytidine
The table below summarizes key structural and functional differences among 5-azacytidine derivatives:
Mechanistic Comparisons
5-Azacytidine vs. 5,6-Dihydro-5-azacytidine
- RNA Synthesis Inhibition : Both compounds inhibit >18S, 5S, and 4S RNA synthesis in L1210 cells. However, 5,6-dihydro-5-azacytidine exhibits greater potency against 5S/4S RNA, likely due to its hydrolytic stability and altered incorporation kinetics .
- Methylation Effects: Both inhibit methylation of 2-methylguanosine and N²,N²-dimethylguanosine in 4S RNA, but 5,6-dihydro-5-azacytidine shows prolonged suppression of methylation .
5-Azacytidine vs. 2'-Deoxy-5-azacytidine
- DNA Hypomethylation: 2'-Deoxy-5-azacytidine incorporates into DNA, causing genomic hypomethylation. This contrasts with 5-azacytidine, which primarily targets RNA but also affects DNA methylation .
- Synergistic Cytotoxicity: 2'-Deoxy-5-azacytidine synergizes with cisplatin and cyclophosphamide derivatives, enhancing tumor cell killing at clinically relevant doses.
This compound vs. N(4),N(4)-Dimethyl-5-azacytidine
- Dimethylation may further sterically hinder enzyme interactions .
Functional Overlaps and Distinctions
- Hypomethylation and Immunogenicity: Both 5-azacytidine and mutagen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) reduce DNA methylation, increasing tumor immunogenicity. However, 5-azacytidine specifically induces hypomethylation-dependent gene expression, while MNNG causes mutagenic DNA damage .
- Differentiation Induction : 5-azacytidine triggers myeloid differentiation in HL-60 cells by inhibiting DNA methyltransferase, an effect heritable across cell generations. Similar studies on N(4)-methylated analogs are lacking but hypothesized to vary due to structural differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
